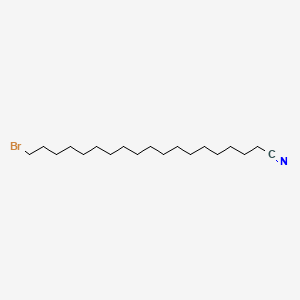
19-Bromononadecanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19-Bromononadecanenitrile: is an organic compound with the molecular formula C19H36BrN . It is a brominated nitrile, characterized by a long carbon chain with a bromine atom at the 19th position and a nitrile group at the terminal end. This compound is used in various chemical synthesis processes and has applications in different scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 19-Bromononadecanenitrile can be synthesized through the bromination of nonadecanenitrile. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 19-Bromononadecanenitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The nitrile group in this compound can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions where the nitrile group is converted to carboxylic acids or other oxidized forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) in solvents like ethanol or methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
19-Bromononadecanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, especially in the preparation of long-chain nitriles and amines.
Biology: Employed in the study of lipid metabolism and the synthesis of lipid analogs for biological research.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates with long carbon chains.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers
Mecanismo De Acción
The mechanism of action of 19-Bromononadecanenitrile primarily involves its reactivity due to the presence of the bromine atom and the nitrile group. The bromine atom makes the compound susceptible to nucleophilic substitution, while the nitrile group can participate in reduction and oxidation reactions. These functional groups allow the compound to interact with various molecular targets and pathways, making it a versatile intermediate in chemical synthesis .
Comparación Con Compuestos Similares
Nonadecanenitrile: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
19-Chlorononadecanenitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
19-Iodononadecanenitrile: Contains an iodine atom, which is more reactive than bromine, making it suitable for different types of chemical reactions.
Uniqueness: 19-Bromononadecanenitrile is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a valuable intermediate in various chemical synthesis processes, offering versatility in its applications compared to its chlorinated or iodinated counterparts .
Propiedades
Fórmula molecular |
C19H36BrN |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
19-bromononadecanenitrile |
InChI |
InChI=1S/C19H36BrN/c20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21/h1-18H2 |
Clave InChI |
XAHBEUTXXAIWLN-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCCCCBr)CCCCCCCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


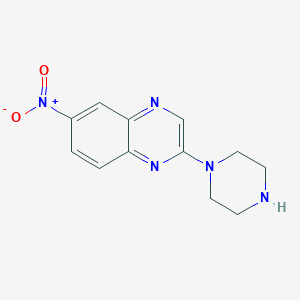

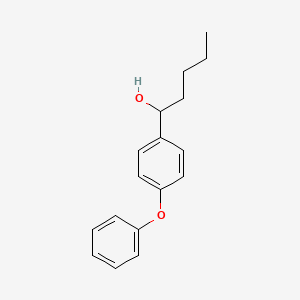
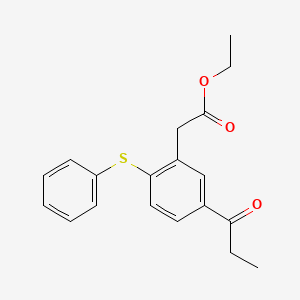
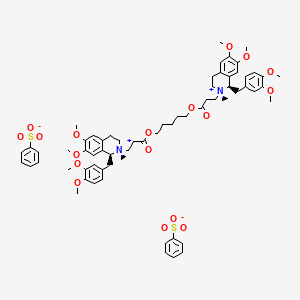
![[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride](/img/structure/B13856613.png)
![(6R)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate](/img/structure/B13856620.png)
![[(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate](/img/structure/B13856628.png)
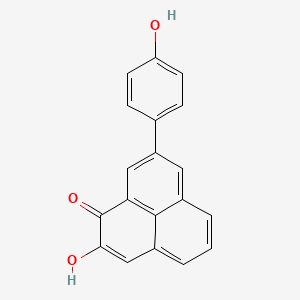
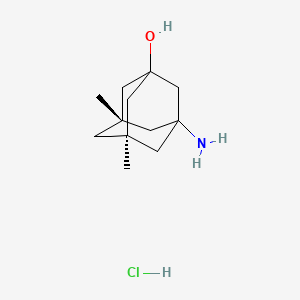


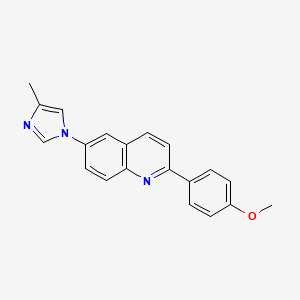
![2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid](/img/structure/B13856653.png)
